molecular formula C5H5N3O B7895030 Pyrimidine-4-carbaldehyde oxime

Pyrimidine-4-carbaldehyde oxime

Cat. No.: B7895030
M. Wt: 123.11 g/mol
InChI Key: PUVYLIOTFMFXOB-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbaldehyde oxime: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. The compound this compound is characterized by the presence of a nitrosomethylidene group attached to the sixth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine-4-carbaldehyde oxime typically involves the reaction of pyrimidine derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitrosomethylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Nitro-pyrimidine derivatives.

    Reduction: Amino-pyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Pyrimidine-4-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Pyrimidine-4-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and nucleic acids. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-(nitrosomethylidene)-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (6E)-6-(nitrosomethylidene)-1H-pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.

    (6E)-6-(nitrosomethylidene)-1H-pyridazine: Features a pyridazine ring with nitrogen atoms at positions 1 and 2.

Uniqueness

Pyrimidine-4-carbaldehyde oxime is unique due to its specific arrangement of nitrogen atoms in the pyrimidine ring, which influences its chemical reactivity and biological interactions. This compound’s distinct electronic properties and steric effects make it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(pyrimidin-4-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYLIOTFMFXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Methyl-pyrimidine (0.1 M) was added to 100 ml of ethanol containing 3.5 g (0.1 M) of HCl. While keeping the reaction mixture at 5° there was added over 60 minutes a solution of 9 g (0.12 M) of ethyl nitrite in 60 ml of ethyl alcohol, whereupon the whole was kept under stirring for 1 hour at room temperature. The thus formed 4-formyl-pyrimidine-oxime hydrochloride was separated by filtration, dissolved in water and the aqueous solution neutralized by adding Na2CO3. The title compound was finally obtained by filtration and drying. M.p. 154°-155°. Yield 71%.
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Yield
71%

Synthesis routes and methods II

Procedure details

9.14 g (97.11 mmol) of 4-methylpyrimidine was slowly added to a 0° C. solution of 8.75 g HCl in 40 ml EtOH. To this white suspension was added, over 5 min, 61 ml of a 10-20% by weight solution of ethyl nitrite in EtOH. The reaction was stirred at 0° C. for 10 min and then at RT for 2.5 h. The white salt was filtered and dried under vacuum. The salt was dissolved into 20 ml H2O and very slowly treated with about 200 ml saturated aqueous KHCO3. A white solid precipitated out of the purple solution. The solid was filtered and dried under vacuum to yield the titled compound.
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40 mL
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